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molecular formula C19H16N4O4 B8508658 Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-

Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-

Cat. No. B8508658
M. Wt: 364.4 g/mol
InChI Key: KRCYALUYTHDHLR-UHFFFAOYSA-N
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Patent
US07547779B2

Procedure details

Sodium hydride (60% dispersion in oil, 16.24 g, 406 mmol) was suspended in DMF (800 mL) and solid N-(3-hydroxyphenyl)acetamide (61.0 g, 406 mol) was added portionwise over 1 h (warming and frothing occurs). After the final addition the product from Step 4 (101.2 g, 406 mmol) was added as a solid, portionwise, over 10 min and the resulting mixture was heated to 60° C. overnight. Water (800 mL) was carefully added dropwise to the still warm reaction mixture over 1 h to give a fine yellow precipitate. The mixture was then cooled to 0° C., filtered and the resulting solid was washed with cold H2O and hexane to give the title compound (143.3 g, 97%) as a yellow solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 10.06 (s, 1H), 9.80 (s, 1H), 8.91 (s, 1H), 7.44-7.49 (m, 3H), 7.37 (dd, 2H, 1.26 Hz, 8.6 Hz), 7.29-7.33 (m, 3H), 6.76-6.80 (m, 1H), 6.22 (s, 1H), 2.04 (s, 3H). MS (ES+) m/e 365 [M+H]+.
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
101.2 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:13])[CH3:12])[CH:7]=[CH:8][CH:9]=1.Cl[C:15]1[CH:20]=[C:19]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:18]([N+:28]([O-:30])=[O:29])=[CH:17][N:16]=1.O>CN(C=O)C>[N+:28]([C:18]1[C:19]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:20][C:15]([O:3][C:4]2[CH:5]=[C:6]([NH:10][C:11](=[O:13])[CH3:12])[CH:7]=[CH:8][CH:9]=2)=[N:16][CH:17]=1)([O-:30])=[O:29] |f:0.1|

Inputs

Step One
Name
Quantity
16.24 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
OC=1C=C(C=CC1)NC(C)=O
Step Three
Name
Quantity
101.2 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)NC1=CC=CC=C1)[N+](=O)[O-]
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(warming and frothing occurs)
ADDITION
Type
ADDITION
Details
was added as a solid
CUSTOM
Type
CUSTOM
Details
to give a fine yellow precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the resulting solid was washed with cold H2O and hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC(=NC1)OC=1C=C(C=CC1)NC(C)=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 143.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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